molecular formula C15H15NO2 B12000714 Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]- CAS No. 121133-23-1

Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-

Cat. No.: B12000714
CAS No.: 121133-23-1
M. Wt: 241.28 g/mol
InChI Key: DUGFMSCFQCJGBY-UHFFFAOYSA-N
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Description

Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine group attached to a 2,4-dimethoxyphenylmethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]- typically involves the condensation reaction between benzenamine and 2,4-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]- can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N-[(2-methoxyphenyl)methylene]-
  • Benzenamine, 2,4-dimethoxy-
  • Benzenamine, 2,4-dimethyl-

Uniqueness

Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]- is unique due to the presence of two methoxy groups on the aromatic ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

CAS No.

121133-23-1

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-phenylmethanimine

InChI

InChI=1S/C15H15NO2/c1-17-14-9-8-12(15(10-14)18-2)11-16-13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

DUGFMSCFQCJGBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=NC2=CC=CC=C2)OC

Origin of Product

United States

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